molecular formula C17H17ClN2O2 B2418955 (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone CAS No. 2034275-00-6

(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone

Cat. No.: B2418955
CAS No.: 2034275-00-6
M. Wt: 316.79
InChI Key: JKBSICSUIJLODI-UHFFFAOYSA-N
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Description

(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is a synthetic compound featuring a piperidine core substituted with a 4-chlorophenyl group and a pyridin-4-yloxy moiety. This structure classifies it as a piperidin-1-yl derivative, a class of compounds known for its significant relevance in medicinal chemistry and drug discovery research. Piperidine derivatives are established pharmacophores and have demonstrated a wide spectrum of biological activities in scientific literature, including antifungal, antibacterial, antiviral, and antitumor properties . They are also investigated for their potential effects on the central nervous system (CNS), acting as either depressants or stimuli based on dosage . The molecular architecture of this compound, which combines an aromatic chlorophenyl ring with a heteroaromatic pyridine ring linked through a flexible piperidine scaffold, is designed to offer conformational flexibility. This makes it a valuable building block for researchers developing novel bioactive molecules and for conducting structure-activity relationship (SAR) studies . The compound is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

IUPAC Name

(4-chlorophenyl)-(3-pyridin-4-yloxypiperidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2/c18-14-5-3-13(4-6-14)17(21)20-11-1-2-16(12-20)22-15-7-9-19-10-8-15/h3-10,16H,1-2,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKBSICSUIJLODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=C(C=C2)Cl)OC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorobenzoyl chloride with 3-(pyridin-4-yloxy)piperidine in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

(4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its structure allows it to interact with various biological targets, making it useful in the development of new pharmaceuticals.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may act as an inhibitor or modulator of specific enzymes or receptors, contributing to the treatment of diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

  • (4-Chlorophenyl)(pyridin-3-yl)methanone
  • (4-Chlorophenyl)(piperidin-1-yl)methanone

Uniqueness

Compared to similar compounds, (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone has a unique combination of functional groups that confer specific chemical and biological properties. Its structure allows for versatile interactions with various targets, making it a valuable compound in research and industry.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

The compound (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone , often abbreviated as CPP , has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of CPP can be represented as follows:

C17H19ClN2O\text{C}_{17}\text{H}_{19}\text{ClN}_2\text{O}

This compound features a 4-chlorophenyl group linked to a 3-(pyridin-4-yloxy)piperidin-1-yl moiety, which contributes to its unique pharmacological properties. The presence of both a piperidine and pyridine ring enhances the compound's ability to interact with various biological targets.

Target Interaction

CPP primarily targets the CCR5 receptor , a chemokine receptor involved in HIV-1 entry into host cells. The interaction occurs through a strong salt-bridge formation, which stabilizes the binding and inhibits viral entry. This mechanism is crucial for developing antiviral therapies aimed at preventing HIV infection.

Biochemical Pathways

Upon binding to CCR5, CPP disrupts the normal signaling pathways that facilitate HIV entry. This blockade can lead to decreased viral load in infected individuals and offers a promising avenue for therapeutic intervention in HIV treatment.

Antiviral Activity

Research indicates that CPP exhibits significant antiviral properties, particularly against HIV-1. Its ability to inhibit CCR5 has been demonstrated in vitro, showing effective prevention of viral entry into T-cells.

Enzyme Inhibition

In addition to its antiviral properties, CPP has shown potential as an enzyme inhibitor. Studies have indicated that similar compounds within its class can act as inhibitors of acetylcholinesterase (AChE) and urease , although specific data on CPP's activity against these enzymes is still under investigation .

Antibacterial Activity

While primarily studied for its antiviral properties, CPP's structural analogs have demonstrated antibacterial activity against various strains, including Salmonella typhi and Bacillus subtilis. These findings suggest that CPP may possess broader pharmacological applications beyond antiviral activity .

Study 1: CCR5 Inhibition

In a study focused on CCR5 antagonists, CPP was evaluated for its efficacy in inhibiting HIV-1 entry. The results indicated that CPP significantly reduced viral entry in a dose-dependent manner, highlighting its potential as a therapeutic agent for HIV treatment.

Study 2: Enzyme Inhibition

A related study assessed the enzyme inhibitory potential of compounds similar to CPP. The findings revealed that several derivatives exhibited strong AChE inhibition with IC50 values lower than standard reference compounds. While direct comparisons with CPP were not made, the results suggest that modifications to the piperidine structure could enhance enzyme inhibitory activity .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
(4-Chlorophenyl)(piperazin-1-yl)methanoneStructureModerate AChE inhibition
(4-Chlorophenyl)(pyridin-3-yl)methanoneStructureAntibacterial activity

CPP is unique due to its combination of functional groups that confer distinct chemical and biological properties compared to similar compounds. Its ability to interact with multiple biological targets makes it a valuable candidate for further research and development.

Q & A

Q. What are the key steps for synthesizing (4-Chlorophenyl)(3-(pyridin-4-yloxy)piperidin-1-yl)methanone, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Preparation of the piperidine intermediate, such as introducing the pyridin-4-yloxy group via nucleophilic substitution.
  • Step 2 : Coupling the (4-chlorophenyl) group using a carbonyl-forming reaction (e.g., Friedel-Crafts acylation or amide bond formation).
  • Optimization : Reaction parameters like temperature (e.g., 80–120°C for coupling), solvent choice (e.g., DMF or acetonitrile), and catalysts (e.g., Pd for cross-coupling) are adjusted to maximize yield and purity. Characterization via NMR and HPLC ensures intermediate quality .

Q. How is the compound’s structural configuration validated in crystallographic studies?

Single-crystal X-ray diffraction (SC-XRD) is used to resolve ambiguities in stereochemistry. For example:

  • Unit cell parameters : Orthorhombic symmetry (e.g., a=24.312A˚,b=6.1628A˚,c=7.9654A˚a = 24.312 \, \text{Å}, b = 6.1628 \, \text{Å}, c = 7.9654 \, \text{Å}) confirms spatial arrangement.
  • Refinement : SHELX software refines bond lengths and angles, with discrepancy factors (e.g., R1<0.05R_1 < 0.05) ensuring accuracy. Comparative analysis with similar adducts (e.g., 4-hydroxypiperidin-1-yl derivatives) validates structural consistency .

Q. What preliminary assays are used to evaluate biological activity?

  • Enzyme inhibition : High-throughput screening against kinases or proteases.
  • Receptor binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity (KiK_i).
  • Cellular viability : MTT assays assess cytotoxicity in cancer cell lines (e.g., IC50_{50} values). Computational tools like molecular docking (AutoDock Vina) predict interactions with targets such as serotonin receptors .

Advanced Research Questions

Q. How can contradictory data from crystallography and NMR spectroscopy be resolved?

  • Case example : Discrepancies in piperidine ring conformation between SC-XRD (rigid chair) and NMR (dynamic equilibrium) may arise due to solution-state flexibility.
  • Method : Variable-temperature NMR or molecular dynamics simulations reconcile differences by modeling torsional angles and solvent effects. Cross-validation with IR spectroscopy (e.g., carbonyl stretching frequencies) adds confidence .

Q. What strategies optimize enantiomeric purity during synthesis?

  • Chiral resolution : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) or HPLC with chiral columns (e.g., Chiralpak AD-H).
  • Asymmetric catalysis : Transition-metal catalysts (e.g., Ru-BINAP) for stereoselective coupling.
  • Monitoring : Polarimetry or circular dichroism (CD) ensures >99% enantiomeric excess (ee) .

Q. How do structural modifications (e.g., pyridine vs. pyrimidine) alter pharmacological profiles?

  • SAR analysis : Replace pyridin-4-yloxy with pyrimidin-2-yloxy and compare binding to adenosine receptors.
  • Key findings : Pyrimidine derivatives (e.g., JNJ-42048232) show enhanced selectivity for CNS targets due to increased hydrogen bonding with Asp40 in receptor pockets. Computational free-energy perturbation (FEP) quantifies ΔΔG values for substitutions .

Q. What advanced techniques elucidate the compound’s mechanism of action in neurological disorders?

  • Surface plasmon resonance (SPR) : Measures real-time binding kinetics (kon/koffk_{on}/k_{off}) to synaptic proteins (e.g., NMDA receptors).
  • In vivo electrophysiology : Patch-clamp recordings in hippocampal neurons assess ion channel modulation.
  • Metabolomics : LC-MS profiles post-treatment identify perturbed pathways (e.g., dopamine synthesis) .

Data Contradiction Analysis

Q. How to address discrepancies between computational predictions and experimental bioactivity?

  • Case : Predicted IC50_{50} of 50 nM (via AutoDock) vs. observed 500 nM (cell-based assay).
  • Root cause : Solvent accessibility in docking models vs. membrane permeability in vivo.
  • Solution : Adjust docking parameters (e.g., explicit solvation) or use MD simulations to account for lipid bilayer interactions .

Comparative Analysis Table

Structural Feature Impact on Activity Reference
Pyridin-4-yloxy groupEnhances kinase inhibition (Ki=12nMK_i = 12 \, \text{nM})
4-Chlorophenyl substitutionIncreases lipophilicity (logP = 3.2)
Piperidine ring conformationAffects CNS penetration (brain/plasma ratio = 0.8)

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